

An In-depth Technical Guide to 2,5-Dichlorophenol

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Compound of Interest

Compound Name: 2,5-Dichlorophenol

Cat. No.: B122974

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CAS Number: 583-78-8

Synonyms: 2,5-DCP, Phenol, 2,5-dichloro-, 3,6-Dichlorophenol, NSC-6296, UNII-3B11G9AKBA[1][2]

This technical guide provides a comprehensive overview of **2,5-Dichlorophenol** (2,5-DCP), a chlorinated aromatic organic compound. The information is tailored for researchers, scientists, and professionals in drug development, encompassing its chemical and physical properties, synthesis methodologies, applications, toxicological profile, and analytical procedures.

Chemical and Physical Properties

2,5-Dichlorophenol is a colorless to light brown crystalline solid with a distinct phenolic odor. [3] It is sparingly soluble in water but soluble in organic solvents. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2,5-Dichlorophenol**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ Cl ₂ O	[2][4]
Molecular Weight	163.00 g/mol	[2][4]
Melting Point	54-58 °C	[5][6]
Boiling Point	211-222 °C	[7]
Water Solubility	Insoluble	[8]
logP (Octanol/Water)	3.06	[6]
pKa	7.51	
Vapor Density	5.6 (air = 1)	[3]

Synthesis of 2,5-Dichlorophenol

Several synthetic routes to **2,5-Dichlorophenol** have been reported. Two common methods are detailed below.

Experimental Protocol 1: Synthesis from p-Dichlorobenzene

This method involves a three-step process starting from p-dichlorobenzene.[9]

Step 1: Friedel-Crafts Acylation to form 2,5-Dichloroacetophenone

- In a reaction vessel equipped with a stirrer and a reflux condenser, add p-dichlorobenzene.
- Add anhydrous aluminum trichloride as the catalyst.
- Slowly add acetyl chloride to the mixture. The molar ratio of p-dichlorobenzene, acetyl chloride, and aluminum chloride is typically in the range of 1:1:1 to 1:1.5:3.[9]
- Heat the reaction mixture to a temperature between 60-150 °C (optimally 90-120 °C) and maintain for several hours with continuous stirring.[9]

- After the reaction is complete, cool the mixture and quench by carefully adding it to ice-water.
- Extract the product, 2,5-dichloroacetophenone, with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and a dilute base solution to remove any remaining acid.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent under reduced pressure to obtain the crude product.

Step 2: Baeyer-Villiger Oxidation to form 2,5-Dichlorophenyl Acetate

- Dissolve the 2,5-dichloroacetophenone from the previous step in an appropriate organic solvent.
- Add a peroxide, such as hydrogen peroxide or peracetic acid, to the solution in the presence of a catalyst (e.g., scandium trifluoromethanesulfonate).[9]
- Maintain the reaction at room temperature with stirring until the starting material is consumed (monitored by TLC or GC).
- Upon completion, quench the reaction and extract the product, 2,5-dichlorophenyl acetate, with an organic solvent.
- Wash and dry the organic extract as described in the previous step.

Step 3: Hydrolysis to form **2,5-Dichlorophenol**

- Dissolve the 2,5-dichlorophenyl acetate in a suitable solvent.
- Add an aqueous solution of an inorganic base (e.g., sodium hydroxide).
- Heat the mixture to reflux and maintain for a sufficient time to achieve complete hydrolysis.
- After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the **2,5-Dichlorophenol**.

- Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or sublimation.

Experimental Protocol 2: Synthesis from 1-bromo-2,5-dichlorobenzene

This process involves the reaction of 1-bromo-2,5-dichlorobenzene with sodium hydroxide in methanol, utilizing a copper catalyst at elevated temperatures.^[10]

- In a high-pressure reactor, combine 1-bromo-2,5-dichlorobenzene, sodium hydroxide, and a copper catalyst in methanol.
- Seal the reactor and heat the mixture to an elevated temperature with stirring.
- Monitor the reaction progress by GC or HPLC until the starting material is consumed.
- After completion, cool the reactor to room temperature and carefully vent any excess pressure.
- Transfer the reaction mixture and acidify with a suitable acid to precipitate the **2,5-Dichlorophenol**.
- Isolate the product by filtration, wash with water to remove inorganic salts, and dry.
- Purify the crude **2,5-Dichlorophenol** by recrystallization from an appropriate solvent or by sublimation.

Applications

2,5-Dichlorophenol serves as a crucial intermediate in the synthesis of various chemicals.^[3] Its primary applications include:

- **Pesticide Manufacturing:** It is a key precursor in the production of the herbicide Dicamba.
- **Disinfectants and Preservatives:** It is utilized in the formulation of some soaps, detergents, and pesticides due to its antimicrobial properties.^[3]
- **Organic Synthesis:** It is used in the synthesis of dyes, polymers, and pharmaceuticals.^[3]

Analytical Methods

The determination of **2,5-Dichlorophenol** in various matrices is essential for environmental monitoring and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC Method for Water Samples

A general HPLC method for the analysis of chlorophenols in water is outlined below.[\[11\]](#)

- Sample Preparation:
 - Acidify the water sample to stabilize the phenolic compounds.
 - Perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. A C18 cartridge is commonly used.
 - Elute the **2,5-Dichlorophenol** from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate to a smaller volume and reconstitute in the mobile phase.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[\[11\]](#)
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with acetic acid or phosphoric acid). A common isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and water.[\[11\]](#)
 - Flow Rate: Typically 1.0 mL/min.[\[11\]](#)
 - Detection: UV detection at a wavelength of approximately 280-292 nm.[\[11\]](#)
 - Injection Volume: 10-20 µL.[\[11\]](#)

GC-MS Method for Biological Samples

For the analysis of **2,5-Dichlorophenol** in biological matrices like urine or blood, a derivatization step is often required to improve its volatility and chromatographic behavior.

- Sample Preparation and Derivatization:
 - Perform an enzymatic or acid hydrolysis to release conjugated **2,5-Dichlorophenol**.
 - Extract the analyte from the sample using a suitable organic solvent.
 - Derivatize the extracted **2,5-Dichlorophenol** with an acetylating agent (e.g., acetic anhydride) or a silylating agent (e.g., BSTFA).
 - Concentrate the derivatized extract before injection.
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Injector: Splitless injection mode is typically used for trace analysis.
 - Oven Temperature Program: A temperature gradient is programmed to achieve good separation of the analyte from other components. For example, starting at a lower temperature (e.g., 60°C), ramping up to a higher temperature (e.g., 280°C).
 - Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Toxicology and Metabolism

2,5-Dichlorophenol is classified as harmful if swallowed and causes skin and eye irritation.^[8] It is also toxic to aquatic organisms.^{[6][12]}

Table 2: Acute Toxicity Data for **2,5-Dichlorophenol**

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	580 mg/kg	[5][8]
LD50	Mouse	Oral	946 mg/kg	[5][8]
LC50 (96h)	Oryzias latipes (Japanese medaka)	-	3.3 mg/L	[6]
EC50 (5 min)	Microtox	-	8.36 mg/L	[6]

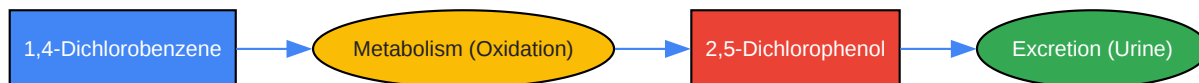
2,5-Dichlorophenol is a known human xenobiotic metabolite.[2] It is a primary metabolite of 1,4-dichlorobenzene (p-DCB), a common ingredient in mothballs and room deodorizers.[13] Exposure to p-DCB leads to the formation of **2,5-Dichlorophenol** in the body, which can then be excreted in the urine.

Some studies have suggested that dichlorophenols may act as endocrine disruptors by interfering with hormone signaling pathways.[7] While the specific mechanisms for **2,5-Dichlorophenol** are still under investigation, related compounds like 2,4-Dichlorophenol have been shown to induce apoptosis through the mitochondrial pathway in aquatic organisms.[14] This involves an increase in reactive oxygen species (ROS), a change in the Bax/Bcl-2 ratio, and a reduction in the mitochondrial membrane potential.

Visualizations

Metabolic Pathway of 1,4-Dichlorobenzene

The following diagram illustrates the metabolic conversion of 1,4-Dichlorobenzene to **2,5-Dichlorophenol**.

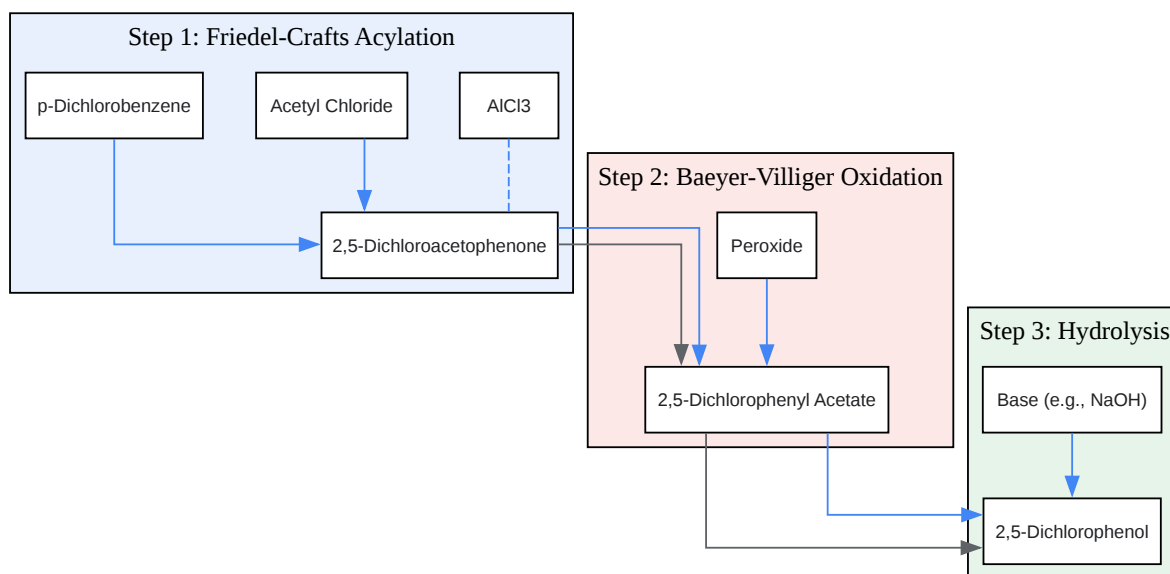


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Caption: Metabolism of 1,4-Dichlorobenzene to **2,5-Dichlorophenol**.

Experimental Workflow for Synthesis from p-Dichlorobenzene

This diagram outlines the key stages in the synthesis of **2,5-Dichlorophenol** starting from p-Dichlorobenzene.



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Caption: Synthesis workflow for **2,5-Dichlorophenol**.

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